Product packaging for 7-Tridecanone(Cat. No.:CAS No. 462-18-0)

7-Tridecanone

Cat. No.: B047724
CAS No.: 462-18-0
M. Wt: 198.34 g/mol
InChI Key: ULIAPOFMBCCSPE-UHFFFAOYSA-N
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Description

7-Tridecanone is a medium-chain methyl ketone of significant interest in the fields of chemical ecology and entomology. It serves as a critical semiochemical, specifically an aggregation pheromone, for various insect species, most notably certain pests of the genus Drosophila, such as the spotted-wing drosophila (D. suzukii). Researchers utilize this compound to study insect olfaction, host-seeking behavior, and population dynamics, making it an invaluable tool for developing and monitoring sustainable integrated pest management (IPM) strategies. Beyond its role in pheromone communication, this compound is also investigated for its antimicrobial and antifungal properties, contributing to studies exploring novel bioactive compounds. Its mechanism of action in insects involves binding to specific olfactory receptor proteins, triggering neuronal responses that dictate behavior. Supplied as a high-purity standard, our this compound is ideal for analytical applications including gas chromatography (GC), mass spectrometry (MS), and as a primary standard in the synthesis of more complex semiochemical blends for behavioral bioassays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O B047724 7-Tridecanone CAS No. 462-18-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tridecan-7-one
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InChI

InChI=1S/C13H26O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h3-12H2,1-2H3
Source PubChem
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InChI Key

ULIAPOFMBCCSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8022034
Record name 7-Tridecanone
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Molecular Weight

198.34 g/mol
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CAS No.

462-18-0
Record name Hexyl ketone
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Record name 7-Tridecanone
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Record name 7-Tridecanone
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Occurrence and Natural Abundance of 7 Tridecanone

Natural Sources and Distribution of 7-Tridecanone

This compound has been identified as a volatile compound in certain plants, contributing to their chemical profile.

This compound is present in some essential oils and plant extracts. thegoodscentscompany.com While it is not as commonly reported as other ketones, its presence is noted in the complex volatile mixtures of certain aromatic plants. For instance, its isomer, 2-tridecanone (B165437), is a known component in the essential oils of plants like common rue (Ruta graveolens) and African Queen hops. thegoodscentscompany.comontosight.ai The essential oil of Nigella sativa (black cumin) seeds from various regions also contains 2-tridecanone. thegoodscentscompany.com

The compound this compound has been specifically reported to be present in Schisandra chinensis, commonly known as the magnolia vine. wikidata.orgthegoodscentscompany.com This plant is notable for its berries, which contain a variety of bioactive compounds. While studies on the essential oil of Schisandra chinensis have also identified its isomer, 2-tridecanone, the presence of this compound itself has been documented in the natural products database for this species. wikidata.orgnih.gov

Table 1: Plant Sources of this compound and Related Ketones

Plant Species Compound Finding Reference
Schisandra chinensis This compound Reported as a natural product within this species. wikidata.orgthegoodscentscompany.com
Schisandra chinensis 2-Tridecanone Identified in essential oil extracted from the fruit. nih.gov
Ruta graveolens (Common Rue) 2-Tridecanone Found as a constituent of the essential oil. thegoodscentscompany.com
Humulus lupulus (African Queen Hops) 2-Tridecanone Identified as a major compound in the hop oil. ontosight.ai
Nigella sativa (Black Cumin) 2-Tridecanone Detected in essential oils from seeds of various origins. thegoodscentscompany.com

Microorganisms are significant producers of a wide array of volatile organic compounds (VOCs), including ketones. While specific documentation for this compound is less common, the production of its structural isomers, particularly 2-tridecanone, is well-established in several bacterial species.

The biosynthesis of methyl ketones, such as 2-tridecanone, in microbes is often linked to the β-oxidation of fatty acids. cenmed.comwikipedia.org In this process, fatty acids are broken down to produce acetyl-CoA. An incomplete or "abortive" β-oxidation can lead to the formation of β-ketoacyl-CoA thioesters. These intermediates can then be acted upon by a thioesterase to release a β-keto acid, which is subsequently decarboxylated to form a methyl ketone. wikipedia.org

For example, Escherichia coli has been metabolically engineered to overproduce methyl ketones, including 2-tridecanone, by modifying its fatty acid β-oxidation pathway. cenmed.com This involves the overexpression of specific enzymes like acyl-CoA oxidase and the native thioesterase FadM, which enhances the conversion of fatty acid intermediates into methyl ketones. cenmed.com Studies on Bacillus subtilis have identified specific genes, such as yneP, which, when expressed in E. coli, result in the production of a range of methyl ketones, including 2-pentanone, 2-heptanone (B89624), 2-nonanone, and 2-tridecanone. wikipedia.org

The collection of volatile organic compounds produced by a microorganism is known as its volatilome. fragranceu.com Ketones are a significant class of compounds within the microbial volatilome and play roles in intercellular communication and interactions with other organisms. fragranceu.comfishersci.ca

Several bacterial genera are known to produce 2-tridecanone and other related ketones as part of their volatilome. Pseudomonas species, for instance, are noted for producing a blend of ketones including 2-nonanone, 2-heptanone, 2-undecanone, and 2-tridecanone. fishersci.ca Various strains of Bacillus and Serratia also emit 2-tridecanone. thegoodscentscompany.com The volatile profile of Escherichia coli, including pathogenic O157:H7 strains and non-pathogenic strains, also contains a series of methyl ketones ranging from 2-heptanone to 2-tridecanone. wikidata.org These compounds contribute to the chemical signature of the bacterium and can be involved in various biological activities. fishersci.cafishersci.ca

Table 2: Microbial Sources of 2-Tridecanone

Microbial Species Finding Reference
Escherichia coli Produced by both pathogenic and non-pathogenic strains; production enhanced through metabolic engineering. cenmed.comwikidata.org
Pseudomonas spp. Identified as a component of the bacterial volatilome. fishersci.ca
Bacillus spp. Detected in volatile emissions. thegoodscentscompany.com
Serratia spp. Detected in volatile emissions. thegoodscentscompany.com

Table 3: Compound and PubChem CID

Compound Name PubChem CID
This compound 10015
2-Tridecanone 11622
2-Undecanone 8163
2-Nonanone 13187
2-Heptanone 8051
Biosynthesis Pathways in Microorganisms

Animal and Insect Occurrence of this compound

Scientific literature to date does not document this compound as a naturally occurring compound in animal or insect secretions. Its significance in the study of animal and insect chemistry is primarily as a synthetic tool used for quantitative analysis.

While this compound is frequently mentioned in studies of avian preen oil, it is not as a natural component. Instead, it is widely used as an internal standard in the chemical analysis of volatile compounds from these secretions. nih.govbiologists.combiologists.comnih.govfrontiersin.org In a process known as gas chromatography-mass spectrometry (GC-MS), a precise, known amount of a substance—in this case, this compound—is added to a sample. biologists.combiologists.com

This allows researchers to accurately quantify the amounts of other, naturally occurring volatile compounds present in the sample by comparing their instrumental response to that of the internal standard. biologists.combiologists.comnih.gov This methodology has been employed in numerous studies on the chemical composition of preen gland oil from the dark-eyed junco (Junco hyemalis), where it helped quantify natural compounds like linear alcohols, methyl ketones, and carboxylic acids. nih.govbiologists.combiologists.comfrontiersin.org Therefore, while this compound is "present" in these laboratory samples, it is not a biosynthetic product of the birds themselves.

There is no current scientific evidence to suggest that this compound serves a natural role in chemical communication or signaling among animals or insects. Semiochemicals—compounds used for communication—must be naturally produced by an organism to be classified as such. cambridge.org As this compound has not been identified as a natural product in animal or insect secretions, it is not considered a pheromone, allomone, or kairomone. thegoodscentscompany.com

Its role is confined to that of a laboratory tool that facilitates the study of true semiochemicals. biologists.comnih.gov For example, its use as an internal standard has been crucial in research investigating how the composition of naturally occurring volatile compounds in preen oil relates to bird communication, signaling parasite load, and reproductive success. biologists.comnih.gov

In contrast, other isomers of tridecanone, such as 2-tridecanone, are well-documented natural semiochemicals. 2-Tridecanone is found in the defensive secretions of the tawny crazy ant (Nylanderia fulva) and is a component of the sex pheromone for the southern corn rootworm (Diabrotica undecimpunctata howardi). nih.govmdpi.com

Synthetic Methodologies and Chemical Transformations of 7 Tridecanone

Advanced Synthetic Routes to 7-Tridecanone

Catalytic ketonization is a prominent method for synthesizing ketones, including this compound. This process typically involves the conversion of carboxylic acids or their derivatives at elevated temperatures over a solid catalyst.

The synthesis of this compound can be achieved through the ketonization of heptanoic acid and heptanoic anhydride (B1165640). sigmaaldrich.comnih.gov This reaction is commonly carried out in the vapor phase over metal oxide catalysts. sigmaaldrich.comnih.gov Studies have investigated the use of various catalysts, including manganese oxide (MnO₂), cerium oxide (CeO₂), and zirconium oxide (ZrO₂) supported on materials like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and titania (TiO₂). atamankimya.comresearchgate.net

Manganese oxide catalysts, particularly MnO₂ supported on alumina, have demonstrated high activity and selectivity for this transformation. researchgate.netliverpool.ac.uk For instance, a 20 wt% MnO₂/Al₂O₃ catalyst has been shown to provide a 95% yield of this compound from heptanoic acid at 400°C. liverpool.ac.uk Similarly, high yields of this compound (up to 97%) have been reported from the ketonization of heptanoic anhydride using MnO₂/Al₂O₃ catalysts within a temperature range of 648–698 K. nih.gov The activity of the catalysts can be influenced by the support material, with alumina often showing a more pronounced effect on catalyst activity compared to silica or titania. researchgate.net

The general equation for the ketonization of a carboxylic acid is: 2 RCOOH → R-CO-R + CO₂ + H₂O

For the synthesis of this compound from heptanoic acid, the reaction is: 2 CH₃(CH₂)₅COOH → CH₃(CH₂)₅CO(CH₂)₅CH₃ + CO₂ + H₂O

The ketonization of heptanoic anhydride follows this equation: (CH₃(CH₂)₅CO)₂O → CH₃(CH₂)₅CO(CH₂)₅CH₃ + CO₂

Research has also explored the use of alkyl esters of heptanoic acid for producing this compound. researchgate.netresearchgate.net For example, the ketonization of ethyl heptanoate (B1214049) can yield this compound. researchgate.net The reactivity of the ester can be influenced by the structure of the alkyl group. researchgate.netresearchgate.net

Table 1: Catalytic Ketonization of Heptanoic Acid Derivatives to this compound This table is interactive. Click on the headers to sort the data.

Starting Material Catalyst Temperature (°C) Yield (%) Reference
Heptanoic Acid 20 wt% MnO₂/Al₂O₃ 400 95 liverpool.ac.uk
Heptanoic Anhydride MnO₂/Al₂O₃ 375-425 97 nih.gov
Ethyl Heptanoate MnO₂/Al₂O₃ 400-425 High researchgate.net
t-Butyl Heptanoate MnO₂/Al₂O₃ >275 Theoretical researchgate.net

Cross-ketonization involves the reaction of two different carboxylic acids or their derivatives to produce a mixture of symmetrical and unsymmetrical ketones. nih.gov When a mixture of propanoic anhydride and heptanoic anhydride is reacted, this compound is formed as one of the symmetrical ketone products, alongside 3-pentanone (B124093) (the other symmetrical product) and 3-nonanone (B1329264) (the unsymmetrical product). nih.govmdpi.com

In a study using cerium and manganese catalysts on an alumina support at 698 K, the cross-ketonization of an equimolar mixture of propanoic and heptanoic anhydrides resulted in yields of this compound ranging from 15% to 20%. nih.govmdpi.comresearchgate.net

Reductive amination is a versatile method for converting ketones into amines. While this process does not directly synthesize this compound, it utilizes this compound as a starting material to produce its amine derivatives, such as tridecan-7-amine. This reaction involves treating the ketone with ammonia (B1221849) in the presence of a reducing agent.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a metal catalyst like palladium on carbon (Pd/C). commonorganicchemistry.com This method is noted for its high selectivity towards the formation of primary amines under mild conditions.

The general scheme for the reductive amination of this compound is as follows: CH₃(CH₂)₅CO(CH₂)₅CH₃ + NH₃ + [Reducing Agent] → CH₃(CH₂)₅CH(NH₂)(CH₂)₅CH₃ + H₂O

While catalytic ketonization is a primary route, other methods for preparing ketones exist. For instance, the oxidation of the corresponding secondary alcohol, 7-tridecanol (B1208236), can yield this compound. Conversely, the reduction of this compound using reducing agents like sodium borohydride (B1222165) produces 7-tridecanol. chemicalbook.com

Additionally, novel approaches for ketone synthesis from plant oils have been developed, which could be adapted for this compound production. google.comgoogle.com These methods involve the catalyzed cross-ketonization reaction between glycerides (esters of fatty acids) and a carboxylic acid. google.comgoogle.com

Ketonization of Anhydrides and Carboxylic Acids

Reductive Amination Pathways for this compound Derivatives

Mechanistic Studies of this compound Reactions

The mechanism of ketonization of carboxylic acids on metal oxide surfaces is complex and has been the subject of considerable study. While a definitive mechanism is still debated, it is generally accepted that the reaction proceeds through the formation of surface-adsorbed carboxylate species. liverpool.ac.uk One proposed pathway involves a β-keto acid intermediate, where the C-C bond formation is the rate-limiting step. liverpool.ac.uk

In the context of atmospheric chemistry, the oxidation of this compound initiated by hydroxyl (OH) radicals has been studied. A partial mechanism suggests that the OH radical can attack the β-hydrogens of the ketone, leading to the formation of products such as n-hexanal. researchgate.netresearchgate.net

Furthermore, enzymatic reactions involving this compound derivatives have been investigated. For example, 8-hydroxy-6-tridecanone can be oxidized by secondary alcohol oxidase. tandfonline.com

Oxidation Mechanisms of this compound

The atmospheric oxidation of this compound is primarily initiated by hydroxyl (OH) radicals, a key oxidant in the troposphere. This process is significant as it transforms relatively stable organic compounds into a variety of more oxidized products, influencing atmospheric composition and aerosol formation.

The OH-radical initiated oxidation of this compound is a source of secondary organic aerosol (SOA), which are fine particulate matter formed through gas-to-particle conversion of atmospheric organic compounds. semanticscholar.orgresearchgate.net Studies have investigated the SOA mass yield of this compound to understand its potential contribution to atmospheric aerosol loading. In chamber experiments conducted under high-NOₓ conditions, this compound was found to be an efficient SOA source. researchgate.net

However, its efficiency is lower compared to unsubstituted alkanes of similar volatility, such as n-pentadecane. copernicus.org This is attributed to the presence of the carbonyl group, which influences the subsequent reaction pathways. The SOA yield from this compound has been observed to be slightly lower than that of its isomer, 2-tridecanone (B165437), under similar conditions. semanticscholar.orgresearchgate.net The yields for this compound were found to be comparable to those of n-tridecanal within experimental error. semanticscholar.org

Table 1: Comparative SOA Mass Yields from OH-Radical Oxidation This table is based on data from studies comparing the SOA formation potential of this compound with other organic compounds under high-NOₓ conditions.

Precursor CompoundRelative SOA Mass YieldKey Observations
n-PentadecaneHighestReference alkane, shows high efficiency in forming SOA. copernicus.org
2-TridecanoneHighYields are larger than those of n-tridecanal. semanticscholar.org
This compound Moderate-HighYields are slightly lower than 2-tridecanone and similar to n-tridecanal. semanticscholar.org
n-TridecanalModerate-HighAldehydic moiety leads to significant fragmentation, lowering the yield compared to alkanes. semanticscholar.org

The atmospheric aging of organic molecules like this compound involves a competition between two main reaction pathways: functionalization and fragmentation. nih.gov Functionalization involves the addition of oxygen-containing functional groups (like hydroxyl, nitrate), which generally decreases the volatility of the molecule and promotes partitioning to the aerosol phase. nih.gov Fragmentation involves the cleavage of carbon-carbon bonds, leading to smaller, more volatile products, which reduces SOA yield. copernicus.orgnih.gov

In the OH-initiated oxidation of this compound, the initial step is the abstraction of a hydrogen atom by the OH radical, forming a tridecanonyl radical. Subsequent reactions, particularly in the presence of NOₓ, lead to the formation of alkoxy radicals. These alkoxy radicals are key intermediates that can either isomerize (a functionalization pathway) or decompose (a fragmentation pathway). The presence of the carbonyl group in this compound weakens adjacent C-C bonds, making fragmentation a more probable pathway compared to a corresponding alkane. copernicus.org

Research suggests that the lower SOA yield of this compound compared to 2-tridecanone may be related to a higher propensity for fragmentation. semanticscholar.orgresearchgate.net The central position of the carbonyl group in this compound could facilitate cleavage into smaller fragments. A partial reaction mechanism highlights the formation of n-hexanal as a fragmentation product from the OH radical oxidation of this compound, which occurs via an attack on the β-hydrogens. researchgate.netacs.org In general, as organic molecules become more oxidized through atmospheric aging, fragmentation pathways tend to become more dominant over functionalization. copernicus.org

The concentration of nitrogen oxides (NOₓ = NO + NO₂) in the atmosphere significantly influences the products of this compound oxidation. Laboratory studies on this compound have primarily been conducted under high-NOₓ conditions, which are representative of urban or polluted environments. semanticscholar.orgresearchgate.net

Under high-NOₓ conditions, the peroxy radicals (RO₂) formed after the initial OH attack react predominantly with nitric oxide (NO). This reaction primarily forms alkoxy radicals (RO) and nitrogen dioxide (NO₂). As mentioned previously, these alkoxy radicals are prone to fragmentation, especially for a molecule like this compound. researchgate.netacs.org The fragmentation of the alkoxy radical derived from this compound is a significant pathway at high NOₓ levels, leading to the formation of products like n-hexanal. researchgate.netacs.org The reaction with NO can also lead to the formation of organic nitrates (RONO₂), which are functionalization products that can contribute to SOA formation. nih.gov However, for ketones, the fragmentation of the alkoxy radical is often a competing and significant channel. semanticscholar.orgcopernicus.org

Ozonolysis: Saturated aliphatic ketones, such as this compound, are generally unreactive towards ozone (O₃). The ozonolysis reaction in the atmosphere primarily targets carbon-carbon double or triple bonds. noaa.gov Since this compound lacks these unsaturated bonds, its direct reaction with ozone is not considered a significant atmospheric removal process. bohrium.combeilstein-journals.org The primary atmospheric loss process for saturated ketones is the reaction with OH radicals. rsc.org

Photolysis: Aliphatic ketones can undergo photolysis upon absorption of ultraviolet (UV) radiation present in the troposphere (wavelengths ~290–350 nm). chemicalbook.com This process involves the excitation of the carbonyl chromophore, which can lead to the cleavage of the C-C bonds adjacent to the carbonyl group (a Norrish Type I reaction) or intramolecular hydrogen abstraction (a Norrish Type II reaction). For a large symmetrical ketone like this compound, Norrish Type I cleavage would result in two hexyl radicals and a carbon monoxide molecule. Norrish Type II reaction would lead to the formation of 1-heptene (B165124) and 2-heptanone (B89624). While photolysis is a known atmospheric sink for smaller aliphatic ketones, specific quantum yields and reaction rates for this compound are not well-documented in the literature. researchgate.netmdpi.comnih.gov The efficiency of photolysis for larger ketones in the atmosphere can be limited by competing reactions, such as oxidation by OH radicals.

OH-Radical Oxidation in Atmospheric Chemistry
Fragmentation vs. Functionalization Pathways

Reduction and Derivatization Reactions of the Carbonyl Group

The carbonyl group of this compound is a key site for chemical transformations, allowing for its reduction to an alcohol or its conversion into various derivatives.

Reduction: this compound can be readily reduced to its corresponding secondary alcohol, 7-tridecanol. A common laboratory method for this transformation involves the use of reducing agents like sodium borohydride (NaBH₄). In a typical procedure, this compound is dissolved in a solvent mixture such as methanol (B129727) and tetrahydrofuran (B95107) (MeOH/THF), and sodium borohydride is added. The reaction proceeds at room temperature to yield 7-tridecanol with high efficiency. researchgate.net

Derivatization: The carbonyl group of this compound can be targeted for derivatization, which is often used for analytical purposes such as detection and quantification in complex mixtures. These reactions typically involve nucleophilic addition to the carbonyl carbon, followed by elimination of a water molecule.

Common derivatization reactions for ketones include:

Formation of Hydrazones: this compound can react with hydrazine-based reagents, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) or 3-nitrophenylhydrazine (B1228671) (3-NPH), to form the corresponding brightly colored and crystalline hydrazone derivatives. nih.gov These derivatives are often used for detection via High-Performance Liquid Chromatography (HPLC).

Formation of Oximes: Reaction with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or O-tert-butyl-hydroxylamine (TBOX), converts this compound into a this compound oxime. This method is frequently employed for the analysis of carbonyl compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

These derivatization techniques are crucial in analytical chemistry for enhancing the detectability and chromatographic separation of carbonyl compounds like this compound.

Biotransformation and Biodegradation Pathways

The microbial degradation of ketones like this compound is a key process in environmental carbon cycling. Several microorganisms have been identified that can utilize aliphatic ketones as a carbon source, employing specific enzymatic pathways for their breakdown.

A common strategy for the aerobic degradation of ketones by microorganisms involves a Baeyer-Villiger monooxygenase (BVMO). asm.org This enzyme catalyzes the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. asm.org In the case of 2-tridecanone, studies on Pseudomonas species have shown its conversion to undecyl acetate. asm.orgscienceopen.com This ester is subsequently hydrolyzed by an esterase into a primary alcohol (1-undecanol) and acetate. asm.orgscienceopen.com The resulting alcohol can then be further oxidized to the corresponding carboxylic acid, which enters the central metabolism, often via the β-oxidation pathway. ebi.ac.uk

Research on various microorganisms has elucidated specific pathways:

Pseudomonas sp : Strains of Pseudomonas are known to degrade long-chain methyl ketones. For instance, the degradation of 2-tridecanone by some Pseudomonas species proceeds through a Baeyer-Villiger oxidation to form an ester, which is then hydrolyzed. asm.org The enzymes involved, a BVMO and an esterase, have been detected in cell-free extracts. asm.org One study identified 2-tridecanol, 1-undecanol, 1-decanol, and undecanoic acid as products of 2-tridecanone degradation by a Pseudomonas strain. ebi.ac.uk

Candida maltosa : This yeast can metabolize dodecane-2-one, a close structural analog of this compound. The degradation is initiated either by a keto reductase or a BVMO. scienceopen.com One pathway involves a Baeyer-Villiger oxidation to decyl acetate, while another pathway shows an initial reduction to dodecane-2-ol. scienceopen.com

Corynebacterium sp. 2-TD : Isolated from the gut of the cotton bollworm (Helicoverpa armigera), this bacterium has been shown to degrade 2-tridecanone. mdpi.com This degradation is believed to contribute to the insect's ability to tolerate the natural insecticide 2-tridecanone found in its host plants, like tomatoes. mdpi.com The exact degradation pathway in Corynebacterium is still under investigation but is hypothesized to be similar to the one observed in Pseudomonas, involving oxidation to an ester followed by hydrolysis. mdpi.com

The initial step in the biotransformation of symmetrical ketones like this compound can also involve reduction to the corresponding secondary alcohol, 7-tridecanol. For example, a secondary alcohol oxidase from Pseudomonas sp. can oxidize 8-hydroxy-6-tridecanone, a related compound. tandfonline.com

The table below summarizes key microorganisms and their role in the degradation of ketones related to this compound.

MicroorganismSubstrateKey Enzymes/PathwaysProductsReference
Pseudomonas sp.2-TridecanoneBaeyer-Villiger monooxygenase, EsteraseUndecyl acetate, 1-Undecanol, Acetate asm.orgscienceopen.com
Pseudomonas sp.2-TridecanoneSubterminal oxidation2-Tridecanol, 1-Undecanol, 1-Decanol, Undecanoic acid ebi.ac.uk
Candida maltosaDodecane-2-oneKeto reductase, Baeyer-Villiger monooxygenaseDodecane-2-ol, Decyl acetate scienceopen.com
Corynebacterium sp. 2-TD2-TridecanoneDegradation confirmed (pathway hypothesized to be similar to Pseudomonas)Degradation products (unspecified) mdpi.com

It is important to note that much of the detailed research has been conducted on asymmetrical methyl ketones like 2-tridecanone due to their natural occurrence, for instance as a defense compound in wild tomatoes. mdpi.comoup.com However, the enzymatic machinery, particularly Baeyer-Villiger monooxygenases, are known to act on a range of ketone structures, and thus similar degradation pathways are expected for symmetrical ketones like this compound.

Biological and Ecological Research of 7 Tridecanone

Biological Activities and Bioactive Properties

7-Tridecanone has demonstrated a range of biological activities, positioning it as a compound of interest for further scientific exploration. solubilityofthings.com

Research suggests that ketones like this compound may possess antimicrobial and antifungal properties. solubilityofthings.com For instance, the essential oil of Ruta graveolens L., which contains this compound (2.59%), has shown antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against Candida albicans. tandfonline.com Similarly, the essential oil from the leaves of Cupressus macrocarpa, containing 2-tridecanone (B165437) (8.75%), exhibited antimicrobial activity against eight pathogenic strains, including bacteria and fungi. japsonline.com Another study identified 2-tridecanone in extracts with antifungal activity, although its effect as a pure compound was not tested. biorxiv.org The ethanolic leaf extract of Bruguiera gymnorrhiza, which contains this compound, also demonstrated antimicrobial activity against several bacterial and fungal strains. imist.ma Furthermore, essential oils from Nigella sativa L. seeds, containing varying amounts of 2-tridecanone, have shown antibacterial effects against multidrug-resistant bacteria. nih.gov

It is important to note that while these studies identify this compound as a component of extracts with antimicrobial properties, the specific contribution of this compound to the observed effects is not always individually quantified. One study noted that while the related compound 2-tridecanone was found in antifungal extracts, its direct antifungal activity as a pure substance requires further investigation. biorxiv.org

This compound and related methyl ketones have been investigated for their roles in insect deterrence and plant defense mechanisms.

Plants have developed chemical defense strategies against herbivorous insects. nih.gov Methyl ketones with a medium-length carbon chain (C7-C15), including 2-tridecanone, are recognized for their effectiveness in protecting plants from various pests. researchgate.net The wild tomato species, Lycopersicon hirsutum f. glabratum, produces high concentrations of 2-tridecanone in its leaves, which is associated with resistance to several arthropods. nih.gov

Research on the cotton bollworm, Helicoverpa armigera, a significant agricultural pest, has shed light on the impact of these compounds. psu.edumdpi.com Studies have shown that 2-tridecanone, an allelochemical found in plants, can negatively affect the growth and development of H. armigera larvae. nih.gov When fed a diet containing 2-tridecanone, the activity of glutathione (B108866) S-transferase (GST), a detoxification enzyme, was observed to increase in H. armigera larvae. psu.edu Furthermore, the expression of several cytochrome P450 genes in H. armigera can be induced by plant allelochemicals like 2-tridecanone, indicating their role in the insect's detoxification process. nih.govmdpi.com Specifically, CYP303A1 is involved in the metabolism of 2-tridecanone in this pest. mdpi.com

The presence of symbiotic microorganisms in insects can also play a role in their ability to tolerate plant defense compounds. For example, Corynebacterium sp. 2-TD, an intestinal bacterium isolated from H. armigera, has been found to degrade 2-tridecanone, thereby enhancing the pest's ability to feed on plants containing this defensive chemical. nih.gov

Volatile organic compounds (VOCs) emitted by plants, including ketones like this compound, can significantly influence insect behavior, such as feeding, reproduction, and host selection. nih.gov Research has shown that 2-tridecanone can act as a repellent to certain insects. researchgate.net For example, it is effective against the tobacco hornworm (Manduca sexta) and the spotted spider mite (Tetranychus urticae). researchgate.net

In the context of biological control, the olfactory system of predatory insects is crucial. A study on the natural predator Chrysopa pallens found that one of its odorant-binding proteins, CpalOBP15, exhibited a high binding affinity for 2-tridecanone, suggesting a potential role for this compound in the predator's chemical communication and prey location. nih.gov Additionally, 2-tridecanone, along with 2-undecanone, has been identified as a repellent for mosquitoes and ticks. google.com

Recent research has uncovered the role of certain ketones in modulating bacterial behaviors, particularly those related to surface motility and biofilm formation.

Studies on the plant symbiotic bacterium Sinorhizobium meliloti have revealed that the methyl ketone 2-tridecanone (2-TDC) acts as an infochemical that influences bacterial surface-associated behaviors. researchgate.netnih.govfrontiersin.orgmdpi.comresearchgate.net Specifically, 2-TDC has been shown to promote surface motility while concurrently impairing biofilm formation. nih.govresearchgate.net This effect is not universal among all aliphatic ketones; for instance, this compound did not promote surface translocation in S. meliloti, highlighting that the position of the carbonyl group is critical for this biological activity. researchgate.net

Modulatory Effects on Bacterial Behavior

Structure-Activity Relationships in Bacterial Interactions

The interaction of this compound with bacteria has been a subject of interest, particularly in understanding how its chemical structure influences these interactions. Research has shown that the position of the ketone group on the carbon chain can affect its biological activity.

In studies comparing the effects of different tridecanone isomers, it has been observed that the location of the carbonyl functional group influences the molecule's ability to fragment. For instance, this compound, with the ketone group in the center of the molecule, may exhibit different fragmentation pathways compared to isomers like 2-tridecanone where the ketone group is near the end of the chain. semanticscholar.org This difference in molecular stability and fragmentation can, in turn, affect how the compound interacts with bacterial systems.

While direct studies on the structure-activity relationships of this compound specifically with a wide range of bacteria are limited, broader research into methyl ketones provides some context. For example, a strain of Pseudomonas isolated from soil has been shown to degrade 2-tridecanone into several products, including 2-tridecanol, 1-undecanol, 1-decanol, and undecanoic acid. asm.org This suggests that bacterial enzymes can target the ketone group and the surrounding carbon structure. The specific enzymes and metabolic pathways involved are crucial in determining the bioactivity of different ketone isomers.

Furthermore, the physical properties of the molecule, which are dictated by its structure, also play a role. The long alkyl chain of this compound results in low water solubility, which could influence its bioavailability and interaction with bacterial cell membranes. acs.orgthermofisher.com The structure of the surrounding medium and the specific characteristics of the bacterial species are also critical factors.

In the context of symbiotic relationships, bacteria are hypothesized to produce volatile compounds, including methyl ketones, in the preen oil of birds. biologists.com These compounds can be end products of bacterial metabolism. biologists.com The specific structure of these ketones, including this compound, is therefore directly linked to the enzymatic capabilities of the symbiotic bacteria present.

Research into the attraction of nematodes to bacteria has also highlighted the role of specific volatile organic compounds (BVOCs), including various ketones. mdpi.com While this research focused on other ketones, it underscores the principle that the specific chemical structure of a ketone is a key determinant in its biological signaling role in microbial ecosystems. The response of organisms like nematodes to these bacterial metabolites is often concentration-dependent and specific to the ketone's structure. mdpi.com

Ecological Roles and Environmental Interactions

Atmospheric Chemistry and Environmental Fate

This compound plays a role in atmospheric chemistry as a precursor to the formation of Secondary Organic Aerosols (SOA). semanticscholar.orgcopernicus.org SOAs are fine particulate matter formed in the atmosphere through the oxidation of volatile organic compounds (VOCs). The transformation of gaseous precursors like this compound into particulate matter is a complex process involving multiple generations of oxidation. researchgate.net

Studies have investigated the SOA mass yields of this compound when it reacts with hydroxyl (OH) radicals, a key atmospheric oxidant. semanticscholar.orgcopernicus.org These studies often compare this compound to other molecules with similar vapor pressures but different oxidation states, such as n-pentadecane and n-tridecanal. semanticscholar.orgcopernicus.org

Research indicates that oxidized molecules like this compound tend to have lower relative SOA mass yields compared to their non-oxidized counterparts like alkanes. semanticscholar.orgcopernicus.orgdoi.org This is attributed to the fact that certain functionalities, including the ketone group, can make the molecule more susceptible to fragmentation upon oxidation. semanticscholar.orgcopernicus.org The position of the ketone group also influences the SOA yield; ketones with the functional group in the center of the molecule, like this compound, may have slightly different yields than those with the ketone at the end of the chain, such as 2-tridecanone. semanticscholar.orgcopernicus.org Specifically, the SOA mass yield for this compound has been found to be lower than that of 2-tridecanone, potentially due to higher fragmentation pathways for this compound when it reacts with OH radicals. semanticscholar.org

The aging of these aerosols involves further chemical transformations that can either increase the organic aerosol mass through functionalization and oligomerization or decrease it through fragmentation. researchgate.net The chemical aging of semivolatile and intermediate volatility precursors like this compound can proceed through two main pathways: functionalization, which adds functional groups and decreases volatility, leading to more SOA formation, and fragmentation, which breaks carbon-carbon bonds and forms more volatile products. researchgate.net

Box models, such as the two-dimensional volatility basis set (2D-VBS), have been used to simulate the SOA mass yields of linear oxygenated molecules including this compound. acs.org These models help in understanding the complex chemistry involved in the atmospheric aging of these compounds.

The atmospheric lifetime of this compound is determined by its reaction rates with atmospheric oxidants such as the hydroxyl radical (OH), ozone (O3), and the nitrate (B79036) radical (NO3). researchgate.netresearchgate.net The reaction with OH radicals is a significant removal pathway for ketones in the atmosphere.

The oxidation of this compound by OH radicals can lead to the formation of various degradation products. researchgate.net One of the primary mechanisms involves the abstraction of a hydrogen atom from the carbon backbone. For this compound, the attack of the OH radical on the β-hydrogens is an important pathway. researchgate.net This can lead to the fragmentation of the molecule. For instance, evidence suggests the formation of n-hexanal from the OH radical oxidation of this compound under high NOx conditions. researchgate.net

The degradation of this compound contributes to the complex mixture of organic compounds found in the atmosphere. The degradation products can have different properties than the parent compound, including higher or lower volatility, which affects their partitioning between the gas and particle phases. researchgate.net The formation of more volatile products through fragmentation can lead to a decrease in SOA concentrations. researchgate.net

The ultimate fate of this compound and its degradation products in the atmosphere includes further oxidation, photolysis, or deposition to the Earth's surface. doi.org The persistence of these compounds is relatively low due to these atmospheric removal processes. thermofisher.com The hazardous decomposition products of tridecanones under combustion or high heat include carbon monoxide and carbon dioxide. thermofisher.com

Formation and Aging of Secondary Organic Aerosols (SOA)

Role in Chemical Communication and Signaling in Biological Systems

Chemical communication is a fundamental process in the biological world, with many organisms utilizing chemical cues for a variety of interactions. wikipedia.orgufl.edu These chemical signals, known as semiochemicals, can be divided into pheromones, which mediate intraspecific communication, and allelochemicals, which are involved in interspecific communication. wikipedia.orgresearchgate.net

While specific research on this compound as a signaling molecule is not as extensive as for some other ketones, the broader class of methyl ketones is well-established as playing significant roles in the chemical ecology of insects and other organisms. asm.organnualreviews.org For example, 2-tridecanone, an isomer of this compound, is known to be an alarm pheromone in certain ant species. annualreviews.orgnih.gov

In some cases, this compound has been used as an internal standard in studies analyzing volatile and semi-volatile compounds in animal odors, such as in the investigation of pheromones in mice and chemical cues in the preen oil of songbirds. biologists.comfrontiersin.org This use as a standard is due to its chemical properties and detectability, but it also implies its presence or the presence of similar compounds in these biological systems.

The production of ketones by symbiotic bacteria is another avenue through which these compounds can enter into biological signaling pathways. biologists.com Bacteria associated with animals can produce a variety of volatile compounds, including ketones, which can then be used by the host as chemical signals. biologists.com This highlights a potential indirect role for this compound and related compounds in the chemical communication of vertebrates.

In the context of plant-insect interactions, methyl ketones are known to be produced by some plants and can act as attractants or deterrents to insects. For instance, 2-tridecanone has been identified in the essential oil of some plants. nih.gov The specific blend of volatile compounds, which could include various ketone isomers, is crucial for the signaling outcome.

The perception of these chemical signals by receiving organisms is mediated by specialized chemosensory systems, such as the antennae of insects, which are highly sensitive to specific chemical structures. The unique molecular structure of this compound would, therefore, elicit a specific response if an organism possesses the corresponding receptors.

Environmental Impact and Ecotoxicological Studies

The environmental profile of this compound is characterized by limited direct research, with much of the available ecotoxicological data derived from studies on its isomers, such as 2-Tridecanone, and from predictive models based on its physicochemical properties.

The bioaccumulative potential for this compound has not been extensively studied, but its isomer, 2-Tridecanone, may have some potential to bioaccumulate. thermofisher.com The octanol/water partition coefficient (Kow) is a key indicator for predicting bioaccumulation and toxicity. regulations.gov For this compound, the Log Kow has been reported as 5.16, which is used in Structure-Activity Relationship (SARs) models to estimate its environmental hazard. regulations.gov

Ecotoxicological data is sparse for this compound itself. chemicalbook.comtcichemicals.com However, safety data for the isomer 2-Tridecanone consistently indicates that it is very toxic to aquatic life, with long-lasting effects. thermofisher.comfishersci.comtcichemicals.com In Germany, this compound is assigned a Water Hazard Class (WGK) of 3, indicating it is severely hazardous to water. thegoodscentscompany.com

Detailed research findings on the aquatic toxicity of the isomer 2-Tridecanone provide insight into the potential environmental risk of tridecanone compounds.

Interactive Table: Ecotoxicity Data for Tridecanone Isomers

CompoundOrganismExposure DurationEndpointValueReference
2-TridecanoneFathead minnow (Pimephales promelas)96 hoursLC500.33 - 0.4 mg/L thermofisher.comfishersci.com
This compoundDaphnid48 hoursLog Kow for SAR5.16 regulations.gov

The use of Structure-Activity Relationships (SARs) is a method employed by regulatory bodies like the U.S. Environmental Protection Agency to evaluate chemicals for which limited empirical toxicity data exist. regulations.gov By using the logarithm of the octanol/water partition coefficient (Kow), scientists can predict the potential toxicity of a substance to various aquatic organisms. regulations.goveuropa.eu This approach is crucial for assessing the ecological risks of numerous industrial chemicals that enter the market. regulations.gov

Advanced Analytical and Spectroscopic Characterization of 7 Tridecanone

Spectroscopic Analysis for Structural Elucidation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 7-Tridecanone, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group.

Fourier Transform Infrared (FTIR) Spectroscopy: In a typical FTIR spectrum of this compound, a characteristic strong peak for the C=O stretch of a ketone is observed. For instance, in a study of guest ketones in surfactant micelles, the C=O stretching bands for this compound in a micellar system appeared at 1718 cm⁻¹ ("free") and 1698 cm⁻¹ ("bound"). cdnsciencepub.com The presence of long aliphatic chains is confirmed by strong C-H stretching vibrations, typically found in the 2850-3000 cm⁻¹ region. wiley-vch.de The PubChem database reports FTIR data for this compound obtained using a capillary cell (melt) technique. nih.gov

Attenuated Total Reflectance (ATR-IR) Spectroscopy: ATR-IR is a convenient technique for analyzing solid or liquid samples directly. The PubChem database lists ATR-IR spectral data for this compound, with the sample sourced from Aldrich. nih.gov This method provides similar information to traditional FTIR but with minimal sample preparation.

Vapor Phase IR Spectroscopy: The vapor phase IR spectrum of this compound is also available and provides data on the molecule in its gaseous state. nih.govnist.gov The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound. nist.gov This can be particularly useful in studies involving volatile organic compounds. The Nicolet Vapor-Phase FT-IR Spectral Library also includes an entry for this compound. thermofisher.com

The following table summarizes the key IR absorption bands for this compound:

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. The NIST Chemistry WebBook and PubChem provide EI-MS data for this compound. nih.govnist.gov The molecular ion peak (M+) for this compound is observed at a mass-to-charge ratio (m/z) of 198, corresponding to its molecular weight. nist.govresearchgate.net

A key feature of the EI-MS of ketones is the alpha-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken. For the symmetrical this compound, this results in characteristic fragment ions. Studies have investigated the fragmentation patterns of a range of ketones, including this compound, to establish correlations between molecular structure and mass spectral data. dss.go.th The fragmentation of this compound upon reaction with OH radicals has been noted to potentially lead to higher fragmentation paths compared to its isomer, 2-tridecanone (B165437). semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates components of a mixture using gas chromatography and identifies them using mass spectrometry. This method is widely used for the analysis of complex mixtures containing this compound.

For example, GC-MS has been employed to identify this compound in the ethanolic extract of Phallusia arabica, where it was detected at a retention time of 16.69 minutes. researchgate.net In studies of songbird chemosignals, this compound has been used as an internal standard for the quantification of volatile compounds in preen gland secretions. biologists.comoup.com The analysis is typically performed with an Agilent 6890N gas chromatograph connected to a 5973i MSD mass spectrometer. biologists.comresearchgate.net The technique has also been used to identify this compound in studies of volatile compounds from various biological sources, including rice and hops. openagrar.demdpi.com Furthermore, GC-MS analysis of liquid samples from processes like the MixAlcoTM process for biomass conversion has identified a wide range of compounds, including this compound. ifpenergiesnouvelles.fr

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are valuable for the structural confirmation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different types of protons in its two hexyl chains. The protons on the carbons adjacent to the carbonyl group (α-protons) typically appear as a triplet at a downfield chemical shift compared to the other methylene (B1212753) protons in the alkyl chains. The terminal methyl protons appear as a triplet at the most upfield position. Spectral data for the ¹H NMR of this compound is available in databases like PubChem and ChemicalBook. nih.govchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The most downfield signal corresponds to the carbonyl carbon, a key identifier for ketones. The other carbon signals correspond to the methylene and methyl groups of the hexyl chains. PubChem and ChemicalBook are sources for ¹³C NMR spectral data of this compound. nih.govchemicalbook.com One source reports a ¹³C NMR spectrum with a carbonyl peak at δ 211.7 ppm. wiley-vch.de

The following table provides predicted ¹³C NMR chemical shifts for this compound:

Mass Spectrometry (MS) Techniques

Electron Ionization (EI-MS)

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification.

Gas chromatography (GC) is the most common chromatographic method for analyzing this compound due to its volatility. The NIST Chemistry WebBook provides gas chromatography data for this compound. nist.gov In GC analysis, the choice of the column is critical for achieving good separation. Non-polar columns are often used, and the retention index of the compound can aid in its identification. The Kovats retention index for this compound on a standard non-polar column is reported to be around 1458-1460.1. nih.gov

Quantification of this compound is often achieved using GC with a flame ionization detector (FID) or by GC-MS. When used as an internal standard, a known amount of this compound is added to the sample, and the peak area of the analyte is compared to the peak area of the internal standard to determine its concentration. biologists.comoup.com For instance, in the analysis of preen oil volatiles, peak areas of compounds of interest were normalized by dividing each by the peak area of the this compound internal standard. biologists.com This method allows for accurate quantification by correcting for variations in sample injection volume and detector response. The compound has also been quantified in studies of secondary metabolites in plant extracts. imist.ma

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography stands as the primary and most widely employed technique for the analysis of this compound. Its volatility and thermal stability make it an ideal candidate for GC-based separation and detection. Commercial suppliers of this compound routinely use GC to assess the purity of the compound, with typical specifications being greater than 97.0%. wikipedia.orgepa.govnih.govscience-softcon.de

In research settings, GC coupled with mass spectrometry (GC-MS) is frequently used for both qualitative and quantitative analysis. For instance, this compound has been utilized as an internal standard in the analysis of volatile organic compounds (VOCs) from biological samples, such as human saliva. rsc.org The conditions for such analyses are meticulously optimized to ensure accurate and reproducible results. A typical GC method involves a capillary column, like a DB-5MS, and a programmed temperature gradient to separate the analytes effectively before they enter the mass spectrometer for detection. rsc.org

Conversely, High-Performance Liquid Chromatography (HPLC) is not a commonly reported method for the analysis of this compound. This is primarily because this compound is a non-polar, long-chain aliphatic ketone that lacks a strong chromophore, which is necessary for standard UV-Vis detection in HPLC. While derivatization techniques could theoretically be employed to introduce a UV-active or fluorescent tag, such methods add complexity and are generally less direct than GC analysis for this type of compound. Therefore, the scientific literature predominantly features GC-based methods for this compound analysis.

Table 1: Example of Gas Chromatography (GC) Parameters for Analysis Involving this compound This table presents typical parameters used in a GC-MS method where this compound was employed as an internal standard for VOC analysis. rsc.org

ParameterCondition
GC SystemAgilent 6890N
ColumnDB-5MS (20 m x 0.18 mm, 0.18 µm film thickness)
Carrier GasHelium
Flow Rate0.7 ml/min (constant flow)
Temperature ProgramInitial: 50°C (hold 1 min), Ramp 1: 5°C/min to 160°C, Ramp 2: 3°C/min to 200°C (hold 10 min)
InletCooled Injection System (CIS-4) with cryotrapping (-80°C)
DetectorAgilent 5973i Mass Selective Detector (MSD)

Hyphenated Techniques (e.g., TD-GC-MS for atmospheric samples)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for detecting trace levels of this compound in complex environmental samples. The most prominent of these is Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS).

This technique is particularly powerful for analyzing volatile and semi-volatile organic compounds (VOCs and SVOCs) in the atmosphere. Atmospheric samples are collected by drawing air through sorbent tubes, where compounds like this compound are trapped and concentrated. In the laboratory, the tube is heated in a thermal desorber, which releases the trapped analytes into the GC-MS system for separation and identification.

Research into the composition of atmospheric organic aerosols has identified ketones as a significant fraction of the particulate matter. Studies on the atmospheric oxidation of hydrocarbons and the formation of secondary organic aerosols (SOA) have investigated this compound as a representative intermediate volatility organic compound (IVOC). In these experiments, TD-GC-MS is the analytical workhorse, allowing for the characterization of both gaseous and particulate phase compounds with high sensitivity and specificity. rsc.org The detailed data from the mass spectrometer enables confident identification of this compound even amidst a multitude of other atmospheric constituents.

Table 2: Example of Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) Parameters for VOC Analysis This table outlines the conditions for a TD-GC-MS system used for analyzing samples containing volatile compounds, where this compound served as an internal standard. rsc.org

ComponentParameterCondition
Thermal DesorptionSystemGerstel TDSA
Desorption Program20°C (hold 0.5 min), then 60°C/min ramp to 250°C (hold 3 min)
Transfer Line Temp280°C
GC-MSSystemAgilent 6890N GC / 5973i MSD
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range35 – 350 amu
Ion Source Temp230°C

Advanced Characterization Techniques (e.g., X-ray Diffraction for Crystalline Forms)

While spectroscopic and chromatographic techniques are excellent for identification and quantification, other methods are required to probe the solid-state structure of compounds. This compound is a solid at room temperature, with a melting point around 30°C, and thus can exist in a crystalline form. wikipedia.org X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystal lattice.

However, a review of publicly available scientific literature and structural databases indicates a lack of data on the single-crystal X-ray diffraction of this compound. While XRD has been used to characterize catalysts involved in the synthesis of this compound from precursors like heptanoic acid, this analysis pertains to the catalyst's structure, not the product itself. Similarly, studies exist on the X-ray diffraction of derivatives, such as this compound oxime, but this does not provide information on the crystal structure of the parent ketone. As such, the specific crystalline form and lattice parameters of this compound remain an area for future investigation.

Computational Chemistry and Modeling of 7 Tridecanone

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com It is a common approach for assessing the structural and spectral properties of organic molecules. irjweb.com DFT calculations can determine the optimized geometry, electronic properties, and vibrational frequencies of a molecule. ripublication.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability. ripublication.com

The energies of these frontier orbitals are used to calculate various global reactivity descriptors, such as electrophilicity (ω), chemical potential (μ), and chemical hardness (η). researchgate.net These descriptors are valuable in Quantitative Structure-Toxicity Relationship (QSTR) studies for predicting the toxic effects of chemicals. arxiv.org For instance, a QSTR study on the toxicity of aliphatic compounds against Tetrahymena pyriformis calculated the global electrophilicity for 7-Tridecanone based on its electronic properties. arxiv.org

Table 1: Calculated Electronic Property for this compound

Descriptor Value Reference

This table displays the global electrophilicity index, a key reactivity descriptor derived from DFT calculations.

Geometry optimization is a computational process to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. acs.org For a flexible molecule like this compound, with its long alkyl chains, multiple conformations (different spatial arrangements of atoms due to rotation around single bonds) can exist. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. researchgate.net

Using DFT methods, such as with the B3LYP functional and a suitable basis set, researchers can optimize the geometry of various possible conformers to determine their relative energies and stabilities. acs.orgresearchgate.net For this compound, this analysis would focus on the rotational possibilities of the two hexyl chains attached to the central carbonyl group. Understanding the preferred conformations is critical as the molecule's shape can influence its physical properties and how it interacts with biological systems.

HOMO-LUMO Analysis and Orbital Energies

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. While specific MD simulation studies focused solely on this compound are not prominent in the literature, this method is applicable for studying its behavior. For instance, MD simulations could be used to model the interaction of this compound with biological membranes or its behavior in different solvent environments. The general methodology involves simulating ligand-receptor binding using force fields parameterized with thermochemical data. Such simulations provide insights into the dynamic interactions that are not apparent from static molecular models.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are predictive tools used in toxicology and drug discovery. researchgate.net They establish a mathematical or qualitative relationship between the chemical structure of a compound and its biological activity or toxicity. researchgate.neteuropa.eu These models are used for regulatory purposes, allowing for the assessment of chemical toxicity without animal testing, a practice known as read-across. europa.eu

QSAR models can predict the toxicity of chemicals to various organisms. An extensive QSTR study was conducted to model the toxicity of 252 aliphatic compounds, including this compound, against the ciliate protozoan Tetrahymena pyriformis. arxiv.org The toxicity is measured as the inhibitory growth concentration (IGC50). The study found that simple molecular descriptors, such as the number of atoms or the number of carbon atoms, combined with electronic descriptors like global electrophilicity, could effectively predict toxicity. arxiv.org

A specific QSTR model for aliphatic ketones was developed: pIGC50 = -1.146 + 0.380(Nc) + 0.529(ω) where Nc is the number of carbon atoms and ω is the global electrophilicity. arxiv.org

Table 2: QSTR Data for this compound Toxicity Prediction

Compound No. of Carbon Atoms (Nc) Global Electrophilicity (ω) Experimental pIGC50 Calculated pIGC50

This table, based on data from a QSTR study arxiv.org, shows the experimental and predicted toxicity of this compound against Tetrahymena pyriformis.

Read-across is a non-testing approach used in toxicological assessment where data from a tested substance is used to predict the properties of a structurally similar target substance. nih.govacs.org The suitability of an analogue (the tested substance) for read-across depends on similarities in physical-chemical properties, metabolism, and reactivity alerts. nih.gov

In a study quantifying analogue suitability, this compound was evaluated as a potential analogue for other ketones. nih.govacs.org Due to its long alkyl chains, this compound has a high octanol-water partition coefficient (logP), a measure of lipophilicity. acs.org This high logP value (greater than 2 units away from the substance of interest in the study) and its classification as a non-volatile organic compound (VOC) resulted in a low physical-chemical similarity score of 0.33, making it a poor analogue in that specific case. nih.govacs.org This highlights that while structurally part of the ketone family, its significantly different physical-chemical properties, driven by its long alkyl chains, can limit its utility in SAR-based read-across for less lipophilic ketones. acs.org

Table of Mentioned Compounds

Compound Name PubChem CID
This compound 10015

Prediction of Biological Activities

Atmospheric Chemistry Modeling (e.g., 2D-Volatility Basis Set (VBS) models)

The atmospheric transformation of volatile organic compounds is a complex process that significantly influences air quality and climate. nih.gov Computational models are essential tools for understanding the atmospheric fate of compounds like this compound, particularly their potential to form secondary organic aerosol (SOA), which are fine particulate matter formed from the oxidation of gaseous precursors. researchgate.netrsc.org

One of the advanced frameworks used for this purpose is the Volatility Basis Set (VBS). wikipedia.org The VBS approach simplifies the complex mixture of atmospheric organic compounds by grouping them into logarithmically spaced volatility bins. A more sophisticated version, the two-dimensional Volatility Basis Set (2D-VBS), further categorizes compounds based not only on their volatility but also on their elemental composition, such as the oxygen-to-carbon ratio (O:C), which provides a proxy for the extent of oxidation.

Research utilizing a 2D-VBS box model has been specifically applied to simulate the SOA mass yields from a series of linear oxygenated molecules, including this compound. In these studies, this compound was examined as part of a sequence of molecules with similar vapor pressures but varying oxidation states to understand how chemical structure influences SOA formation. nih.gov The model simulated the atmospheric aging process, considering the reactions of these molecules with hydroxyl (OH) radicals, a primary atmospheric oxidant. nih.govresearchgate.net

Detailed Research Findings

Studies employing the 2D-VBS model have yielded significant insights into the atmospheric chemistry of this compound. A hybrid model, which explicitly treats the first-generation oxidation products before applying a more generic 2D-VBS mechanism for subsequent aging, has shown excellent agreement with smog chamber experimental results. This confirms that the 2D-VBS framework is a robust predictive tool for SOA modeling.

The research highlighted the critical role of the functional group's position on the carbon backbone in determining the SOA yield. nih.gov When comparing this compound to its isomer, 2-tridecanone (B165437), researchers found differences in their efficiency at forming SOA. nih.gov

Key findings from these modeling and experimental studies include:

Fragmentation vs. Functionalization: The atmospheric oxidation of this compound involves competing pathways of functionalization (adding oxygen-containing groups, which tends to decrease volatility and increase SOA formation) and fragmentation (breaking of carbon-carbon bonds, which forms smaller, more volatile products and reduces SOA yield). nih.govresearchgate.netrsc.org

Influence of Carbonyl Position: The central position of the carbonyl group in this compound makes it more susceptible to fragmentation upon reaction with OH radicals compared to 2-tridecanone, where the carbonyl group is near the end of the chain. nih.gov This leads to a lower SOA mass yield for this compound. The SOA yield for this compound was found to be nearly identical to that of n-tridecanal within the margin of error. nih.gov

Comparative SOA Yields: In a sequence of C13 molecules, n-alkanes (like n-pentadecane, used as a reference) generally produce the highest SOA yields. nih.gov Oxidized molecules like ketones and aldehydes tend to have lower yields due to fragmentation pathways. nih.gov The 2-tridecanone isomer showed slightly higher SOA mass yields than this compound. nih.gov

A partial mechanism for the oxidation of this compound under high-NOx conditions involves the OH radical attacking the β-hydrogens, leading to fragmentation products such as n-hexanal. researchgate.netrsc.org This fragmentation cleaves the carbon backbone and is a key reason for its reduced SOA formation efficiency compared to less centrally functionalized isomers or parent alkanes. nih.gov

The table below summarizes the comparative secondary organic aerosol (SOA) formation potential observed in studies involving this compound and related compounds.

CompoundRelative SOA Mass YieldKey Atmospheric Chemistry Characteristic
n-PentadecaneHighest (Reference)Primarily undergoes functionalization. nih.gov
2-TridecanoneHigher than this compoundLess fragmentation due to carbonyl position at C-2. nih.gov
This compoundLower than 2-tridecanoneCentral carbonyl position promotes fragmentation, reducing SOA yield. nih.gov
n-TridecanalLowestAldehydic moiety is prone to fragmentation. nih.gov

Research Applications and Interdisciplinary Studies of 7 Tridecanone

Applications in Flavor and Fragrance Chemistry Research

In the realm of flavor and fragrance, 7-Tridecanone is noted for its distinct olfactory characteristics. It is described as having a peculiar, warm-herbaceous-floral odor with a woody undertone. fishersci.at Some sources also compare its scent to that of may blossom. thegoodscentscompany.com While its isomer, 2-tridecanone (B165437), is a flavor component in many food products, this compound is significantly less common in this regard. fishersci.atepa.govfishersci.iempg.de

Chemical Synthesis of Derivatives and Analogues

The chemical structure of this compound makes it a useful tool in the synthesis of other complex molecules. Its ketone group can be used as a protecting group during multi-step chemical syntheses. A protecting group temporarily blocks a reactive functional group in a molecule to prevent it from interfering with reactions occurring at other sites.

For example, in the synthesis of N-substituted 1,5-dideoxy-1,5-imino-L-fucitol derivatives, this compound (referred to as dihexyl ketone) is cited as a suitable ketone for introducing a protecting group. wikipedia.org This process involves reacting the target molecule with a ketone, such as this compound, to form a stable structure that shields the reactive hydroxyl groups. wikipedia.org This strategy is not unique to this compound; other symmetrical ketones like 3-pentanone (B124093), 4-heptanone, 5-nonanone, and 6-undecanone, as well as cyclic ketones like cyclopentanone (B42830) and cyclohexanone, can be used for similar purposes. wikipedia.org The use of this compound in this context highlights its utility as a building block and intermediate in synthetic organic chemistry. wikipedia.org Another synthetic route involves the ketonization of enanthic acid using specific catalysts to produce this compound. nih.gov

Research in Materials Science (e.g., Surfactant Properties)

In materials science, there is research interest in the potential surfactant properties of long-chain ketones like this compound. ontosight.ai Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid, and are key components in emulsifying agents and cleaning products. ontosight.ai

The structure of this compound, with its long, non-polar hydrocarbon chains and a central polar carbonyl group, suggests it may exhibit amphiphilic behavior, a key characteristic of surfactants. This potential has led to its inclusion in studies and patents related to ketone-based surfactants. For instance, a patent for ketone-based surfactants used in treating wastewater lists 2-tridecanone and, more broadly, isomeric mixtures of C12 to C14 ketones as suitable for creating splittable nonionic surfactants. fishersci.se These surfactants can emulsify hydrophobic contaminants and then be broken down into non-surface-active components, allowing for the separation of the contaminants from the water. fishersci.se This indicates a research direction where this compound and similar ketones are explored for applications in environmental remediation and industrial cleaning processes. ontosight.aifishersci.se

Analytical Standards and Internal Standards in Research

In analytical chemistry, the precision and accuracy of measurements are paramount. An internal standard is a known amount of a compound, different from the analyte, that is added to samples to aid in quantification. This technique helps to correct for variations in sample preparation and analysis. sigmaaldrich.com

This compound has been effectively used as an internal standard in research employing gas chromatography-mass spectrometry (GC-MS). For example, in a high-throughput study analyzing volatile organic compounds (VOCs) in human saliva, researchers added 8 nanograms of this compound to each sample vial. By monitoring the consistent peak area of the this compound signal, the researchers could ensure the long-term reproducibility and reliability of their analytical method over a 17-day period involving 175 samples. The choice of an internal standard requires a compound that does not naturally occur in the sample and does not interfere with the analytes of interest, criteria that this compound met in this research context. sigmaaldrich.com

Future Directions and Research Challenges for 7 Tridecanone

Unexplored Biological Activities and Mechanisms

The biological role of 7-tridecanone is an area ripe for investigation. Although its isomer, 2-tridecanone (B165437), has been studied for its effects on bacterial surface motility and biofilm formation, the biological activity of this compound remains largely uncharacterized. researchgate.netnottingham.ac.uk Research indicates that for some aliphatic ketones, the position of the carbonyl group is critical for their biological function. researchgate.netnottingham.ac.uk For instance, in contrast to 2-tridecanone, this compound did not promote surface translocation in Sinorhizobium meliloti. researchgate.netnottingham.ac.uk This suggests a high degree of specificity that warrants further exploration.

Future studies should investigate the potential of this compound as a semiochemical, a substance that mediates interactions between organisms. pherobase.com While other long-chain ketones and their derivatives are known to act as pheromones or attractants in insects, the specific role of this compound in chemical communication is yet to be determined. ebi.ac.uknih.gov Additionally, its potential antimicrobial or antifungal properties, similar to other ketones, are worth exploring. biorxiv.org Unraveling the mechanisms through which this compound may exert biological effects, including its interaction with cellular membranes or specific protein targets, will be crucial.

Advanced Synthetic Methodologies for Sustainable Production

Developing green and sustainable methods for synthesizing this compound is a key challenge. Traditional chemical synthesis routes often rely on petrochemical feedstocks and can generate significant waste. acs.org Catalytic ketonization of carboxylic acids, such as heptanoic acid, presents a more environmentally benign alternative. researchgate.netgoogle.comgoogle.com Research has shown that high yields of this compound can be achieved using catalysts like manganese and ceria oxides. acs.orgresearchgate.netacs.org

Future research should focus on optimizing these catalytic processes. This includes the development of more robust and recyclable catalysts, potentially based on earth-abundant metals. Investigating the use of biomass-derived feedstocks for producing the necessary carboxylic acid precursors could further enhance the sustainability of this compound production. researchgate.netrsc.org Biocatalytic routes, employing enzymes or whole-cell systems, could also offer a highly selective and environmentally friendly approach to synthesis, minimizing the use of harsh reagents and high temperatures. rsc.org

Table: Comparison of Synthetic Approaches for this compound

MethodologyPrecursorsCatalyst/ConditionsAdvantagesChallenges
Catalytic Ketonization Heptanoic acid and its alkyl estersManganese oxide, ceria oxide catalysts, high temperaturesHigh yields, uses potentially bio-based precursorsHigh energy input, catalyst stability and recovery
Biocatalysis Biomass-derived substratesEnzymes (e.g., ketosynthases)Mild reaction conditions, high selectivity, renewableEnzyme stability, substrate scope, process scale-up
Traditional Organic Synthesis Various petrochemical-derived starting materialsOften requires multi-step reactions with various reagentsWell-established proceduresReliance on fossil fuels, potential for hazardous waste

Comprehensive Environmental Impact Assessment

A thorough understanding of the environmental fate and ecotoxicity of this compound is essential, particularly if its production and use are to be scaled up. While some data exists for similar ketones, specific information for this compound is limited. thermofisher.comfishersci.com For instance, 2-tridecanone is known to be very toxic to aquatic life with long-lasting effects. thermofisher.comfishersci.com

Future research must focus on the biodegradability of this compound in various environmental compartments, such as soil and water. asm.orgenvironmentclearance.nic.in Studies should investigate its potential for bioaccumulation in organisms and its mobility in the environment. thermofisher.com A complete life cycle assessment, from production to disposal, would provide a holistic view of its environmental footprint. This would involve evaluating the impact of different synthetic routes, including the energy consumption and waste generation associated with each. nih.gov

Development of Novel Analytical Probes and Sensors

The ability to accurately and sensitively detect this compound is crucial for both research and potential industrial applications. Current analytical methods typically rely on chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS). nih.govbiologists.comtandfonline.com While powerful, these methods can be time-consuming and require sophisticated laboratory equipment.

There is a need for the development of novel analytical probes and sensors that can provide rapid, on-site detection of this compound. This could involve the design of chemosensors that exhibit a colorimetric or fluorescent response upon binding to the ketone. Such sensors could be valuable for monitoring its presence in environmental samples or for quality control in industrial processes. Research could also explore the development of biosensors, perhaps utilizing enzymes or antibodies that specifically recognize this compound.

Interdisciplinary Research Integrating Omics Technologies

To gain a deeper understanding of the biological effects of this compound, future research should integrate "omics" technologies, such as metabolomics, proteomics, and transcriptomics. These approaches can provide a global view of the molecular changes that occur within an organism or cell upon exposure to the compound.

For example, metabolomics could identify the metabolic pathways affected by this compound, revealing how it is processed and what downstream effects it may have. researchgate.net Proteomics could pinpoint specific proteins that interact with this compound, shedding light on its mechanism of action. Transcriptomics, the study of gene expression, could reveal which genes are turned on or off in response to the compound, providing further clues about its biological role. This type of systems-level analysis will be instrumental in uncovering the full spectrum of this compound's biological activities and its potential applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.